molecular formula Lu B1209992 Lutetium-177 CAS No. 14265-75-9

Lutetium-177

货号: B1209992
CAS 编号: 14265-75-9
分子量: 176.94376 g/mol
InChI 键: OHSVLFRHMCKCQY-NJFSPNSNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

镥 Lu-177 是镥的一种放射性同位素,镥是一种稀土元素。它广泛应用于核医学,特别是在靶向放射性核素治疗中。镥 Lu-177 同时发射β粒子γ射线,使其适用于治疗和诊断目的。 它可以将靶向辐射传递到特定细胞(如癌细胞),使其成为治疗各种癌症(包括前列腺癌和神经内分泌肿瘤)的宝贵工具 .

准备方法

合成路线和反应条件

镥 Lu-177 可以通过两种主要方法制备:直接法和间接法。

工业生产方法

镥-177 的工业生产通常涉及使用核反应堆。靶材料(镥-176 或镱-176)用中子照射,以生产镥-177。然后对照射后的材料进行处理,以将镥-177 与其他同位素和杂质分离。 该过程通常涉及使用色谱技术来实现高纯度 .

化学反应分析

镥 Lu-177 会发生各种化学反应,包括:

科学研究应用

Prostate Cancer Treatment

Lutetium-177 Prostate-Specific Membrane Antigen Therapy

This compound has been extensively researched for its application in prostate cancer treatment, particularly through radioligand therapy targeting the prostate-specific membrane antigen (PSMA). Key studies have demonstrated its efficacy:

  • VISION Trial : This landmark trial established the effectiveness of 177LuPSMA^{177}\text{Lu}-\text{PSMA} as a salvage therapy for metastatic castration-resistant prostate cancer (mCRPC), showing significant improvements in overall survival rates compared to standard care .
  • TheraP Trial : This study highlighted the benefits of combining 177LuPSMA^{177}\text{Lu}-\text{PSMA} with other treatments, such as docetaxel, indicating enhanced therapeutic outcomes .
  • Real-World Evidence : A retrospective study involving 165 patients treated with 177LuPSMA617^{177}\text{Lu}-\text{PSMA}-617 reported a PSA response rate exceeding 50%, with median overall survival reaching 13.5 months .

Neuroendocrine Tumors

Peptide Receptor Radionuclide Therapy (PRRT)

This compound is also utilized in treating neuroendocrine tumors (NETs), particularly those expressing somatostatin receptors:

  • Clinical Efficacy : Studies have shown that 177LuDOTATATE^{177}\text{Lu}-\text{DOTATATE} significantly improves progression-free survival in patients with advanced NETs, demonstrating its potential as a first-line treatment option .
  • Combination Therapies : Research indicates that combining 177Lu^{177}\text{Lu} with other therapeutic agents can enhance treatment efficacy while minimizing toxicity to normal tissues .

Development of New Radiopharmaceuticals

Ongoing research aims to expand the applications of 177Lu^{177}\text{Lu} through the development of novel radiopharmaceuticals:

  • International Atomic Energy Agency Initiatives : New projects are underway to explore bifunctional molecules that can enhance the targeting capabilities of 177Lu^{177}\text{Lu}, aiming to improve therapeutic outcomes across various cancer types .
  • Innovative Approaches : Research is focused on identifying suitable carrier molecules that can effectively deliver 177Lu^{177}\text{Lu} to tumor sites while ensuring rapid clearance from non-target tissues .

Comparative Data Table

The following table summarizes key studies and findings related to the applications of this compound:

Study/TrialApplicationKey FindingsSurvival Outcomes
VISION TrialmCRPC TreatmentEstablished efficacy as salvage therapyMedian OS: 15.3 months
TheraP TrialmCRPC TreatmentBenefits when combined with docetaxelImproved PSA response rates
LuTectomy TrialNeoadjuvant TherapySafety demonstrated in localized prostate cancerOngoing evaluation
PRRT for NETsNeuroendocrine TumorsSignificant improvement in progression-free survivalMedian PFS: 36 months
Real-World StudymCRPC TreatmentPSA decline >50% in 50.6% of patientsMedian OS: 13.5 months

作用机制

镥 Lu-177 的作用机制与其将靶向辐射传递到特定细胞的能力有关。当用于放射性药物时,镥-177 通常与靶向癌细胞表面特定受体的配体结合。当与这些受体结合后,镥 Lu-177 会发射β粒子γ射线,导致 DNA 损伤和细胞死亡。 这种靶向方法最大程度地减少了对周围健康组织的损伤 .

相似化合物的比较

镥 Lu-177 在治疗性放射性核素中是独一无二的,因为它具有有利的 6.7 天半衰期,并且能够同时发射β粒子γ射线。这使其适用于治疗和诊断应用。类似的化合物包括:

镥 Lu-177 结合了合适的半衰期、β粒子γ射线的双重发射以及与各种配体形成稳定络合物的能力,使其成为核医学中一种用途广泛且宝贵的工具 .

属性

CAS 编号

14265-75-9

分子式

Lu

分子量

176.94376 g/mol

IUPAC 名称

lutetium-177

InChI

InChI=1S/Lu/i1+2

InChI 键

OHSVLFRHMCKCQY-NJFSPNSNSA-N

SMILES

[Lu]

手性 SMILES

[177Lu]

规范 SMILES

[Lu]

Key on ui other cas no.

14265-75-9

同义词

177Lu radioisotope
Lu-177 radioisotope
Lutetium-177

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。